molecular formula C22H24N2O5 B2519078 Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 361171-90-6

Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2519078
CAS RN: 361171-90-6
M. Wt: 396.443
InChI Key: SKIAOVFWBVYMGK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents, including a benzyloxy group, an ethoxy group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrimidine core, the benzyloxy group, the ethoxy group, and the methyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The benzyloxy group could potentially undergo substitution reactions, and the pyrimidine core could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized novel pyrimidine derivatives, including Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, by employing techniques like Biginelli three-component cyclocondensation reactions. These compounds have been characterized by various spectroscopic methods to confirm their structures (Mohan et al., 2014).

Physicochemical Properties

The thermodynamic properties of similar pyrimidine derivatives have been evaluated through combustion energies, enthalpies of combustion, and formation in solid and gaseous states. These studies provide insights into the chemical stability and reactivity of pyrimidine compounds, which are crucial for their potential applications in various fields (Klachko et al., 2020).

Biological Activities

  • Antioxidant and Radioprotective Activities : A novel pyrimidine derivative has been synthesized and evaluated for its in vitro antioxidant activity using assays like DPPH radical scavenging. Moreover, its radioprotective property was assessed in vivo using a Drosophila melanogaster model, showing a reduction in oxidative stress induced by ionizing radiation (Mohan et al., 2014).
  • Antihypertensive Activity : Dihydropyrimidines, including those with structural similarities to the compound , have been synthesized and tested for their antihypertensive activity. These studies contribute to understanding the structure-activity relationship and potential therapeutic applications of pyrimidine derivatives (Rana et al., 2004).

Chemical Reactions and Mechanisms

The compound and its analogs have been utilized in various chemical reactions to synthesize a wide range of heterocyclic compounds. These reactions include modifications like ring expansion and nucleophilic substitution, highlighting the versatility of pyrimidine derivatives in organic synthesis (Fesenko et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

methyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-4-28-18-12-16(10-11-17(18)29-13-15-8-6-5-7-9-15)20-19(21(25)27-3)14(2)23-22(26)24-20/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIAOVFWBVYMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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